molecular formula C12H15BrO4 B13681563 Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13681563
M. Wt: 303.15 g/mol
InChI Key: PAPLYDIHYAKKFI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with bromine at the ortho position (C2) and a methoxy group at the meta position (C5). The propanoate backbone features a hydroxyl group at the β-carbon and an ethyl ester moiety.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

PAPLYDIHYAKKFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves:

  • Introduction of the bromo substituent on the aromatic ring.
  • Installation of the methoxy group at the 5-position.
  • Construction of the 3-hydroxypropanoate side chain via esterification and hydroxy-functionalization.

Aromatic Ring Functionalization

The 2-bromo-5-methoxy substitution pattern on the phenyl ring is generally achieved by selective bromination of 5-methoxyanisole derivatives or by starting from appropriately substituted aromatic precursors. Bromination under controlled conditions ensures regioselectivity at the ortho position relative to the methoxy group.

Hydroxypropanoate Side Chain Construction

The 3-hydroxypropanoate moiety is introduced via reactions involving α-bromo esters or β-keto esters, followed by hydroxy-functionalization steps.

Synthesis of Methyl 2-bromo-3-hydroxypropanoate as a Key Intermediate

Methyl 2-bromo-3-hydroxypropanoate is a crucial intermediate for the preparation of the target compound. It can be synthesized via bromination of 3-hydroxypropionic acid derivatives or from L-serine through bromic acid-mediated reactions.

Example Procedure:

  • A solution of 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol) and a catalytic amount of hydrobromic acid (0.2 mL, 48% aqueous) in methanol (50 mL) is heated at 65 °C for 21 hours under an inert atmosphere.
  • After removal of excess methanol, the residue is dissolved in dichloromethane, washed with dilute sodium bicarbonate and saturated sodium chloride solutions, dried over sodium sulfate, and concentrated.
  • The crude product is purified by silica gel chromatography (dichloromethane/ethyl ether 90:10) to afford methyl 2-bromo-3-hydroxypropanoate as a light yellow liquid in 87% yield.
Step Reagents & Conditions Yield (%) Notes
1 2-bromo-3-hydroxypropionic acid, HBr (cat.), MeOH, 65 °C, 21 h, inert atmosphere 87 Purification by silica gel chromatography

Alternatively, methyl 2-bromo-3-hydroxypropanoate can be obtained from L-serine via a two-stage process involving bromic acid, potassium bromide, and sodium nitrite at low temperature, followed by bromic acid treatment at 65 °C for 48 hours, yielding 65% of the product.

Coupling of Aromatic Aldehyde with α-Bromo Ester

A key step involves the coupling of a 2-bromo-5-methoxybenzaldehyde derivative with an α-bromo ester such as ethyl bromodifluoroacetate or related esters under zinc-mediated Reformatsky-type conditions.

Typical Procedure:

  • Activated zinc powder is heated in tetrahydrofuran (THF) at 70 °C.
  • Ethyl bromodifluoroacetate is added dropwise to form the organozinc intermediate.
  • The aromatic aldehyde (e.g., 2-bromo-5-methoxybenzaldehyde) is added dropwise.
  • The mixture is stirred at 70 °C for 15 minutes, then cooled to room temperature.
  • The reaction mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography to yield the hydroxy ester intermediate.

This organozinc-mediated addition forms the β-hydroxy ester intermediate essential for further transformations.

Hydroxy Functional Group Modifications

The β-hydroxy group in the intermediate can be further manipulated:

  • Oxidation to β-keto esters using Dess–Martin periodinane.
  • Conversion to trifluoromethylated derivatives by treatment with perfluorobutanesulfonyl fluoride (PBSF) and DBU.
  • Subsequent functional group transformations for further derivatization.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using mixtures of hexanes and ethyl acetate. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F where applicable).
  • High-Resolution Mass Spectrometry (HRMS).
  • Thin-Layer Chromatography (TLC) monitoring during reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Bromination/Methoxylation Starting from 5-methoxyanisole derivatives, controlled bromination 2-bromo-5-methoxybenzaldehyde or related compound Variable
2 Synthesis of methyl 2-bromo-3-hydroxypropanoate 2-bromo-3-hydroxypropionic acid, HBr (cat.), MeOH, 65 °C, 21 h Methyl 2-bromo-3-hydroxypropanoate 65-87
3 Reformatsky-type coupling Activated Zn, ethyl bromodifluoroacetate, THF, 70 °C β-hydroxy ester intermediate High
4 Oxidation/Functional group modification Dess–Martin periodinane, PBSF, DBU β-keto or trifluoromethylated derivatives High
5 Purification Silica gel chromatography, hexanes/ethyl acetate mixtures Pure this compound -

Research Findings and Notes

  • The use of activated zinc and ethyl bromodifluoroacetate in THF at elevated temperature provides a rapid and efficient route to the β-hydroxy ester intermediate with good regio- and stereoselectivity.
  • Methyl 2-bromo-3-hydroxypropanoate synthesis via hydrobromic acid catalysis in methanol is a robust method yielding up to 87% product with straightforward purification.
  • Dess–Martin periodinane oxidation allows selective conversion of β-hydroxy esters to β-keto esters without over-oxidation.
  • The introduction of fluorinated substituents via perfluorobutanesulfonyl fluoride and DBU expands the compound’s chemical diversity and potential bioactivity.
  • Purification by silica gel chromatography using gradients of hexanes and ethyl acetate is effective for isolating high-purity final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate

    Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Aromatic Ring

Substituent positioning significantly alters electronic, steric, and reactivity profiles. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features (Inferred/Reported)
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate Br (C5), OMe (C2) C₁₂H₁₅BrO₄ 303.15 g/mol Higher steric hindrance at C2; potential differences in NMR chemical shifts due to substituent proximity.
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate Br (C3), Me (C4) C₁₂H₁₅BrO₃ 287.15 g/mol Methyl group enhances lipophilicity; bromine at C3 may reduce electrophilic aromatic substitution reactivity.
Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate Br (C2), F (C6) C₁₁H₁₂BrFO₃ 291.11 g/mol Fluorine’s electron-withdrawing effect may increase acidity of the β-hydroxy group.

Key Findings :

  • Bromine at C2 (as in the target compound) introduces steric and electronic effects that influence reactivity. For example, the ortho-bromo substituent may hinder rotation around the C–C bond between the phenyl ring and the propanoate chain, affecting conformational stability .
  • Methoxy groups at C5 (target) versus C2 (analog in ) alter electronic distribution: the meta-OMe group is less electron-donating compared to ortho-OMe due to resonance effects .

Functional Group Variants

Halogen Substitution
  • Bromine vs. However, bromine’s larger atomic radius enhances van der Waals interactions, possibly increasing binding affinity in biological systems .
  • Bromine vs. Fluorine : Fluorine’s electronegativity (e.g., in ) increases the compound’s polarity and may enhance metabolic stability due to resistance to oxidative degradation .
Ester Backbone Modifications
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability. For example, ethyl 3-hydroxypropanoate has a logP of -0.37 , whereas methyl analogs are more hydrophilic.
  • Hydroxyl Group Derivatives: Replacement of the β-hydroxy group with a ketone (e.g., 3-oxopropanoate) eliminates hydrogen-bonding capacity, reducing solubility and altering reactivity in nucleophilic additions .

Simplified Backbone Analogs

Comparison with non-aromatic β-hydroxy esters highlights the role of the phenyl ring:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Differences
Ethyl 3-hydroxypropanoate C₅H₁₀O₃ 118.13 g/mol 187.5 Lacks aromatic ring; higher volatility and water solubility.
Ethyl 3-amino-3-oxopropanoate C₅H₉NO₃ 131.13 g/mol N/A Amino group introduces basicity; potential for zwitterionic forms.

Key Findings :

  • Aromatic bromine and methoxy groups in the target compound drastically increase molecular weight (~303 g/mol vs. 118 g/mol for ethyl 3-hydroxypropanoate) and reduce volatility .
  • The phenyl ring enhances UV absorption, making the compound suitable for spectroscopic analysis (e.g., HPLC with UV detection) .

Structural Elucidation

  • Absolute Configuration: Analogous β-hydroxy esters (e.g., ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate) are analyzed via Mosher’s ester derivatization. The (S)-configuration is confirmed by ¹H- and ¹⁹F-NMR shielding/deshielding patterns of methoxy and trifluoromethyl groups .
  • Spectroscopic Trends : Ortho-substituted bromine in the target compound would likely cause distinct upfield/downfield shifts in ¹H-NMR due to anisotropic effects, differing from meta- or para-substituted analogs .

Biological Activity

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes current research findings on its biological activity, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo and methoxy substitution on the phenyl ring, which may influence its interaction with biological targets. The presence of these halogenated groups is believed to enhance the compound's reactivity and selectivity towards various enzymes and receptors.

Preliminary studies suggest that the bromine atom in the structure plays a crucial role in enhancing binding affinity to specific biological targets. This can lead to various biological effects, including:

  • Anti-inflammatory properties : The compound has shown promise in reducing inflammation markers in vitro.
  • Antimicrobial activity : It has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar halogenated structures could inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at concentrations starting from 0.25× MIC .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Specific assays have shown a decrease in TNF-α levels when cells were treated with the compound, indicating its potential use in managing inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation tested this compound against various bacterial strains. The results indicated a notable reduction in bacterial viability, particularly against MRSA strains. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis.
  • Case Study on Anti-inflammatory Activity :
    In a controlled laboratory setting, human immune cells treated with this compound showed reduced activation of NF-kB signaling pathways, which are critical in inflammatory responses. This suggests that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of MRSA and Pseudomonas spp.
Anti-inflammatoryDecreased TNF-α levels
CytotoxicityReduced viability of cancer cellsOngoing studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves bromination of 2-methoxyphenol derivatives followed by esterification. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–25°C for 6–12 hours (yield: 70–85%) .
  • Esterification : Refluxing with ethyl acetoacetate in the presence of catalytic sulfuric acid or using microwave-assisted synthesis (30–60 minutes, 80–100°C) to enhance efficiency .
    • Optimization : Parameters like solvent polarity (aprotic vs. protic), temperature control (±2°C), and stoichiometric ratios (1:1.2 for bromine:phenol) are critical. Thin-layer chromatography (TLC) and GC-MS monitor intermediate purity .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX software for refinement ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 6.8–7.5 ppm (aromatic protons) confirm regiochemistry .
  • IR : Stretching bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H) .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

  • Reactions :

  • Nucleophilic substitution : Bromine at the 2-position undergoes SNAr with amines or thiols in DMF at 80°C .
  • Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield the carboxylic acid derivative .
    • Substituent effects : The electron-withdrawing bromine enhances electrophilicity, while the methoxy group at C5 stabilizes intermediates via resonance .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity?

  • Comparative analysis :

CompoundSubstituent ModificationsBiological Activity
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoateCl at C6Enhanced antimicrobial activity (MIC: 8 µg/mL vs. S. aureus)
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoateCF₃ at C2Improved anti-inflammatory activity (IC₅₀: 12 µM COX-2 inhibition)
Ethyl 3-(5-fluoro-3-pyridyl)-3-hydroxypropanoatePyridine ringAnticancer activity (IC₅₀: 15 µM vs. MCF-7 cells)
  • Mechanistic insights : Halogenated derivatives show increased lipophilicity and target binding via halogen bonding .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Challenges : Disordered hydroxyl or ester groups in low-resolution datasets.
  • Solutions :

  • High-resolution synchrotron data : Reduces noise and improves electron density maps .
  • SHELXL refinement : Constraints (e.g., DFIX for bond lengths) and twin refinement for overlapping lattices .
  • Hydrogen-bonding analysis : Graph-set notation identifies recurring motifs (e.g., R₂²(8) rings) to validate packing .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Docking studies (AutoDock Vina) : Identify binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values .
    • Validation : MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Considerations

Q. What are the pitfalls in optimizing enantioselective synthesis of this compound?

  • Chiral resolution : Racemization risks during esterification due to acidic conditions.
  • Mitigation :

  • Use of Evans auxiliaries or enzymatic catalysis (e.g., lipase B) for asymmetric induction .
  • Polarimetric monitoring ([α]D²⁵ = +15° to +20°) ensures enantiopurity .

Q. How do solvent effects influence reaction outcomes in its synthesis?

  • Case study :

  • Polar aprotic solvents (DMF, DMSO) : Accelerate SNAr reactions but may promote ester hydrolysis .
  • Non-polar solvents (toluene) : Favor esterification but slow bromination kinetics .
    • Optimization : Solvent mixtures (e.g., DCM:MeOH 4:1) balance reactivity and stability .

Data Contradiction Analysis

Q. Why do biological assays report variable IC₅₀ values for this compound?

  • Sources of variability :

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER-) show differential sensitivity .
  • Assay conditions : Serum concentration (5% vs. 10% FBS) alters compound bioavailability .
    • Standardization : Dose-response curves with ≥3 technical replicates and Z’-factor validation .

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